REACTION_CXSMILES
|
[NH:1]1[CH:5]=[CH:4][N:3]=[N:2]1.Br[CH2:7][CH2:8][N:9]1[C:13](=[O:14])[C:12]2=[CH:15][CH:16]=[CH:17][CH:18]=[C:11]2[C:10]1=[O:19].C(=O)([O-])[O-].[Cs+].[Cs+]>CN(C=O)C>[N:1]1([CH2:7][CH2:8][N:9]2[C:10](=[O:19])[C:11]3[C:12](=[CH:15][CH:16]=[CH:17][CH:18]=3)[C:13]2=[O:14])[CH:5]=[CH:4][N:3]=[N:2]1 |f:2.3.4|
|
Name
|
|
Quantity
|
250 g
|
Type
|
reactant
|
Smiles
|
N1N=NC=C1
|
Name
|
|
Quantity
|
942 g
|
Type
|
reactant
|
Smiles
|
BrCCN1C(C=2C(C1=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
cesium carbonate
|
Quantity
|
1145 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
ice water
|
Quantity
|
8 L
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
15 °C
|
Type
|
CUSTOM
|
Details
|
Stir the mixture until all of the solids
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a mechanical stirrer, nitrogen inlet
|
Type
|
DISSOLUTION
|
Details
|
are nearly dissolved
|
Type
|
TEMPERATURE
|
Details
|
cool in an ice-water bath
|
Type
|
CUSTOM
|
Details
|
exotherms to 21° C
|
Type
|
STIRRING
|
Details
|
Allow the mixture to stir
|
Type
|
ADDITION
|
Details
|
Pour the reaction mixture into a 12-L flask
|
Type
|
STIRRING
|
Details
|
Stir the suspension for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
WASH
|
Details
|
rinse the solid with 3 L of water
|
Type
|
CUSTOM
|
Details
|
Air-dry for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
Recrystallize
|
Type
|
ADDITION
|
Details
|
the mixture of regioisomers from 7 L of absolute ethanol
|
Type
|
CUSTOM
|
Details
|
Isolate the solid
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
CUSTOM
|
Details
|
air-dry
|
Type
|
CUSTOM
|
Details
|
Recrystallize again from 16 L of absolute ethanol
|
Type
|
CUSTOM
|
Details
|
Isolate the solids
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
WASH
|
Details
|
rinse with fresh ethanol (1000 mL)
|
Type
|
CUSTOM
|
Details
|
Vacuum-dry the solids at 40° C.
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
N1(N=NC=C1)CCN1C(C2=CC=CC=C2C1=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |